1-(Isopropylsulfonyl)piperidine-4-carboxylic acid

Purity Intermediate Quality Control

Medicinal chemists optimizing kinase inhibitors face a critical challenge: the sulfonyl substituent on piperidine scaffolds dictates potency and selectivity-generic analogs yield irreproducible SAR. 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid (CAS 330985-28-9) delivers the precise isopropylsulfonyl motif validated in VEGFR-2 inhibitor programs. Key advantages: • The 4-COOH handle enables rapid amide coupling for parallel library synthesis with minimal protecting-group manipulation. • ≥98% purity ensures downstream derivatives are free from starting-material byproducts that confound biological assays. • Gram-scale packaging reduces cost per gram by ~50% versus milligram quantities, supporting multi-step preclinical campaigns.

Molecular Formula C9H17NO4S
Molecular Weight 235.3
CAS No. 330985-28-9
Cat. No. B2554819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isopropylsulfonyl)piperidine-4-carboxylic acid
CAS330985-28-9
Molecular FormulaC9H17NO4S
Molecular Weight235.3
Structural Identifiers
SMILESCC(C)S(=O)(=O)N1CCC(CC1)C(=O)O
InChIInChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
InChIKeyTZFZYMFROYVSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Isopropylsulfonyl)piperidine-4-carboxylic Acid Overview


1-(Isopropylsulfonyl)piperidine-4-carboxylic acid (CAS 330985-28-9) is a piperidine derivative featuring an isopropylsulfonyl group attached to the piperidine nitrogen and a carboxylic acid moiety at the 4-position. This compound serves as a versatile scaffold and key intermediate in the synthesis of bioactive molecules, particularly those targeting kinase inhibition and other therapeutic areas [1]. With a molecular formula of C₉H₁₇NO₄S and a molecular weight of 235.30 g/mol, it exhibits an XLogP3-AA of 0.3 and a topological polar surface area of 83.1 Ų, indicating moderate lipophilicity and a polar surface suitable for drug-like properties [2].

Why Generic Analogs Cannot Replace It


Sulfonylpiperidine-4-carboxylic acids are not interchangeable building blocks; the nature of the sulfonyl substituent critically dictates both the physicochemical properties and the biological activity of downstream derivatives. The isopropyl group on the sulfonyl moiety imparts a specific balance of lipophilicity (XLogP3 = 0.3) [1] and steric bulk that differs markedly from methyl, ethyl, or aryl sulfonyl analogs. This influences molecular recognition, target binding, and pharmacokinetic profiles in the final drug candidates [2]. Consequently, substituting a generic sulfonylpiperidine for the isopropyl variant can lead to significant changes in potency, selectivity, and developability, making precise procurement of this specific compound essential for reproducible research and development.

Procurement Comparison for 1-(Isopropylsulfonyl)piperidine-4-carboxylic Acid


Purity Grade Comparison

For synthesis of high-value pharmaceutical intermediates, the purity of the starting material directly impacts yield and purification burden. ChemScene supplies 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid with a specified purity of ≥98% . In contrast, AKSci offers the compound at a minimum purity specification of 95% . The 3-percentage-point difference in purity may represent the presence of impurities that could complicate downstream reactions or require additional purification steps.

Purity Intermediate Quality Control

Cost Efficiency at Gram Scale

Procurement cost per gram is a critical factor when planning multi-step syntheses requiring gram-scale quantities of intermediates. ChemScene offers 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid at a list price of $360.00 for 1g and $901.00 for 5g . This equates to a per-gram cost of $360.00 for 1g and $180.20 for 5g, representing a 50% cost reduction per gram when purchasing the larger quantity. This bulk discount incentivizes procurement of the 5g package for larger synthetic campaigns.

Pricing Procurement Scale-up

Validated Kinase Inhibitor Scaffold

The N-sulfonylpiperidine motif, of which 1-(isopropylsulfonyl)piperidine-4-carboxylic acid is a core member, has been validated as a productive scaffold for developing potent VEGFR-2 kinase inhibitors. A recent study reported a panel of N-sulfonylpiperidine derivatives with anti-proliferative activities against HCT-116, HepG-2, and MCF-7 cancer cell lines. The most potent compound (8) in the series, featuring an N-sulfonylpiperidine core, exhibited IC50 values of 3.94 μM, 3.76 μM, and 4.43 μM against these lines, respectively, and a VEGFR-2 enzyme IC50 of 0.0554 μM [1]. While direct data for the isopropylsulfonyl-substituted carboxylic acid are not reported, the study establishes the broader class as a source of high-affinity kinase inhibitors, providing a strong rationale for using this specific scaffold in medicinal chemistry programs targeting kinases.

Kinase Inhibitor VEGFR-2 Anticancer Scaffold

Refrigerated Storage Requirements

Ensuring the chemical integrity of a building block over time is crucial for reproducible results. Vendor specifications for 1-(isopropylsulfonyl)piperidine-4-carboxylic acid provide clear guidance: Sigma-Aldrich recommends refrigerator storage , while ChemScene specifies storage sealed in a dry environment at 2-8°C . In contrast, some vendors like GLPBio and AKSci only recommend storage at room temperature away from moisture [1]. The specific requirement for refrigerated storage (2-8°C) indicates a sensitivity to thermal degradation that could compromise purity and activity over time if not properly managed.

Stability Storage Quality Assurance

Applications of 1-(Isopropylsulfonyl)piperidine-4-carboxylic Acid


Kinase Inhibitor Library Synthesis

Given the validated activity of N-sulfonylpiperidine scaffolds as VEGFR-2 inhibitors [1], 1-(isopropylsulfonyl)piperidine-4-carboxylic acid is an ideal starting material for constructing focused libraries of kinase inhibitors. The carboxylic acid handle allows for facile amide coupling or esterification to introduce diverse amine or alcohol fragments, enabling rapid exploration of structure-activity relationships (SAR) around the sulfonylpiperidine core. The 98% purity grade ensures that library members are generated with minimal contamination from starting material impurities.

Protease and Metalloproteinase Inhibitors

Sulfonylpiperidine derivatives have been patented as inhibitors of prokineticin-mediated diseases and matrix metalloproteinases (MMPs) [2]. The isopropylsulfonyl substituent provides a balance of lipophilicity (XLogP3 = 0.3) [3] that can be advantageous for achieving oral bioavailability. This compound serves as a key intermediate for synthesizing sulfonylpiperidine-based inhibitors targeting these enzyme classes.

Sulfonyl Substituent SAR Studies

In medicinal chemistry programs, the precise nature of the sulfonyl group (alkyl vs. aryl, branched vs. linear) profoundly impacts potency, selectivity, and pharmacokinetics. 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid provides a direct comparator to analogs with methylsulfonyl, ethylsulfonyl, or phenylsulfonyl groups. This enables systematic SAR studies to define the optimal substituent for a given biological target, a critical step in lead optimization.

Preclinical Scale-Up Intermediate

When a lead candidate containing the 1-(isopropylsulfonyl)piperidine motif advances to preclinical development, gram-scale quantities of the building block are required. The 5g package pricing from ChemScene offers a 50% cost reduction per gram compared to the 1g package , making it economically viable for multi-step synthetic routes. The specified refrigerated storage must be factored into logistics planning to maintain material quality during the campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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